

# CEP-28122 in Non-Small Cell Lung Cancer: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CEP-28122 |           |
| Cat. No.:            | B10764593 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical data for **CEP-28122**. As of December 2025, no clinical trial results for **CEP-28122** in non-small cell lung cancer (NSCLC) have been publicly disclosed. The clinical development of this compound may have been discontinued or merged with other investigational drugs.

#### Introduction

CEP-28122 is a potent and selective, orally active small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4][5][6][7] In non-small cell lung cancer, chromosomal rearrangements can lead to the formation of fusion proteins, such as EML4-ALK, which result in constitutive activation of the ALK tyrosine kinase. This aberrant signaling drives tumor cell proliferation and survival, making ALK a key therapeutic target in a subset of NSCLC patients. CEP-28122 was developed to target this oncogenic driver. This guide provides an in-depth overview of the preclinical data available for CEP-28122 in the context of NSCLC.

### **Mechanism of Action**

**CEP-28122** is an ATP-competitive inhibitor of the ALK kinase domain. By binding to the ATP-binding pocket of ALK, it blocks the autophosphorylation and activation of the kinase, thereby inhibiting downstream signaling pathways crucial for cancer cell growth and survival.[1] Preclinical studies have demonstrated that **CEP-28122** effectively suppresses the



phosphorylation of ALK and its key downstream effectors, including STAT3, Akt, and ERK1/2. [1]

# **Signaling Pathway**



Click to download full resolution via product page

Caption: ALK signaling pathway and the inhibitory action of CEP-28122.

# Quantitative Data In Vitro Potency and Selectivity



| Target | Assay Type                | IC50 (nM) | Reference |
|--------|---------------------------|-----------|-----------|
| ALK    | Enzyme-based TRF<br>assay | 1.9 ± 0.5 | [2]       |
| Flt4   | Kinase assay              | 46 ± 10   | [2]       |
| Rsk2   | Kinase assay              | 7-19      | [1]       |
| Rsk3   | Kinase assay              | 7-19      | [1]       |
| Rsk4   | Kinase assay              | 7-19      | [1]       |

Cellular Activity in NSCLC Cell Lines

| Cell Line | ALK Status           | Assay                 | Endpoint                                                     | Result                                    | Reference |
|-----------|----------------------|-----------------------|--------------------------------------------------------------|-------------------------------------------|-----------|
| NCI-H2228 | EML4-ALK<br>Positive | Western Blot          | Inhibition of<br>EML4-ALK<br>tyrosine<br>phosphorylati<br>on | Concentratio<br>n-dependent<br>inhibition | [1]       |
| NCI-H3122 | EML4-ALK<br>Positive | Western Blot          | Inhibition of<br>EML4-ALK<br>tyrosine<br>phosphorylati<br>on | Concentratio<br>n-dependent<br>inhibition | [1]       |
| NCI-H2228 | EML4-ALK<br>Positive | Cell<br>Proliferation | Growth Inhibition/Cyt otoxicity                              | Concentratio<br>n-dependent<br>inhibition | [1]       |
| NCI-H3122 | EML4-ALK<br>Positive | Cell<br>Proliferation | Growth Inhibition/Cyt otoxicity                              | Concentratio<br>n-dependent<br>inhibition | [1]       |

# In Vivo Efficacy in NSCLC Xenograft Models



| Xenograft<br>Model | Treatment               | Dosing<br>Schedule   | Duration | Outcome                                            | Reference |
|--------------------|-------------------------|----------------------|----------|----------------------------------------------------|-----------|
| NCI-H2228          | CEP-28122<br>(30 mg/kg) | Oral, twice<br>daily | 12 days  | Tumor<br>regression                                | [1]       |
| NCI-H2228          | CEP-28122<br>(55 mg/kg) | Oral, twice<br>daily | 12 days  | Tumor regression                                   | [1]       |
| NCI-H3122          | CEP-28122<br>(30 mg/kg) | Oral, twice<br>daily | 12 days  | Significant<br>tumor growth<br>inhibition          | [1]       |
| NCI-H3122          | CEP-28122<br>(55 mg/kg) | Oral, twice<br>daily | 12 days  | Tumor stasis<br>and partial<br>tumor<br>regression | [1]       |

**Pharmacodynamics in Tumor Xenografts** 

| Xenograft<br>Model               | Dose of CEP-<br>28122          | Time Post-<br>Dose | Inhibition of<br>ALK<br>Phosphorylati<br>on | Reference |
|----------------------------------|--------------------------------|--------------------|---------------------------------------------|-----------|
| NPM-ALK positive ALCL            | 3 mg/kg (single oral dose)     | 12 hours           | ~75-80%                                     | [1]       |
| NPM-ALK<br>positive ALCL         | 10 mg/kg (single<br>oral dose) | 6 hours            | Near complete                               | [1]       |
| NPM-ALK<br>positive ALCL         | 10 mg/kg (single<br>oral dose) | 12 hours           | ~75-80%                                     | [1]       |
| ALK-positive<br>tumor xenografts | 30 mg/kg (single oral dose)    | >12 hours          | >90%                                        | [1][2][4] |

# **Experimental Protocols**In Vitro Kinase Assays



Methodology: The inhibitory activity of CEP-28122 against recombinant ALK was determined
using a time-resolved fluorescence (TRF) assay. The assay measures the phosphorylation of
a synthetic peptide substrate by the kinase in the presence of varying concentrations of the
inhibitor. The IC50 value, representing the concentration of the inhibitor required to achieve
50% inhibition of kinase activity, was then calculated.[2]

### **Cellular Assays**

- Cell Lines: ALK-positive NSCLC cell lines (NCI-H2228 and NCI-H3122) were used.
- Western Blot Analysis: Cells were treated with different concentrations of CEP-28122 for a specified period. Subsequently, cell lysates were prepared, and proteins were separated by SDS-PAGE. Phosphorylation of ALK and its downstream signaling proteins (STAT3, Akt, ERK1/2) was detected using phospho-specific antibodies.
- Cell Proliferation/Cytotoxicity Assays: NSCLC cells were seeded in multi-well plates and
  treated with a range of CEP-28122 concentrations. Cell viability was assessed after a
  defined incubation period (e.g., 72 hours) using a standard method such as the MTT assay,
  which measures mitochondrial metabolic activity as an indicator of cell viability.

#### In Vivo Xenograft Studies

- Animal Models: Immunocompromised mice (e.g., SCID or nude mice) were used.
- Tumor Implantation: ALK-positive NSCLC cells (NCI-H2228 or NCI-H3122) were subcutaneously injected into the flanks of the mice.
- Treatment: Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups. CEP-28122 was administered orally at specified doses and schedules.
- Efficacy Evaluation: Tumor volumes were measured regularly using calipers. Animal body
  weights were also monitored as an indicator of toxicity. The primary endpoint was tumor
  growth inhibition or regression.
- Pharmacodynamic Analysis: At various time points after drug administration, tumors were excised from a subset of animals. Tumor lysates were then analyzed by Western blot to



determine the extent and duration of ALK phosphorylation inhibition.



Click to download full resolution via product page



Caption: Experimental workflow for in vivo NSCLC xenograft studies.

#### Conclusion

The preclinical data for **CEP-28122** demonstrate its high potency and selectivity as an ALK inhibitor. In cellular and animal models of ALK-positive non-small cell lung cancer, **CEP-28122** effectively inhibited ALK signaling and demonstrated significant anti-tumor activity, including tumor regression.[1] The compound exhibited a favorable preclinical pharmacokinetic and pharmacodynamic profile, with sustained target inhibition following oral administration.[1][2][4]

Despite these promising preclinical findings, there is a notable absence of publicly available clinical data for **CEP-28122** in NSCLC. Researchers and drug development professionals should be aware that the clinical development path for this specific compound is unclear. Further investigation into the development history of related compounds, such as CEP-37440, a dual ALK/FAK inhibitor, may provide additional context.[4][8][9][10][11]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. aacrjournals.org [aacrjournals.org]
- 2. CEP-28122, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacr.org [aacr.org]
- 6. apexbt.com [apexbt.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]



- 9. Discovery of Clinical Candidate CEP-37440, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Facebook [cancer.gov]
- To cite this document: BenchChem. [CEP-28122 in Non-Small Cell Lung Cancer: A
   Preclinical Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10764593#cep-28122-in-non-small-cell-lung-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com